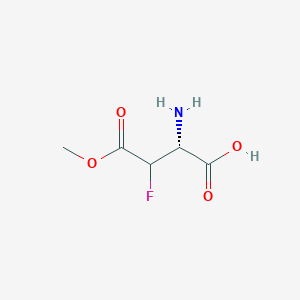
(Iodomethyl)(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Iodomethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C4H11IO3Si. It is a versatile reagent used in various chemical reactions and industrial applications. The compound is characterized by the presence of an iodomethyl group and three methoxy groups attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Iodomethyl)(trimethoxy)silane typically involves the reaction of trimethoxysilane with iodomethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. A common method involves the use of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
(Iodomethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water or moisture to form silanols, which can further condense to form siloxane bonds.
Reduction: The compound can be reduced to form the corresponding silane, which can be used in further synthetic applications.
Common Reagents and Conditions
Bases: Potassium carbonate or sodium hydroxide are commonly used to facilitate substitution reactions.
Acids: Hydrochloric acid or sulfuric acid can be used to catalyze hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Silanols: Formed through hydrolysis of the methoxy groups.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
Reduced Silanes: Formed through reduction reactions.
科学的研究の応用
(Iodomethyl)(trimethoxy)silane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of silicone materials, adhesives, and coatings due to its ability to form strong siloxane bonds.
作用機序
The mechanism of action of (Iodomethyl)(trimethoxy)silane involves the reactivity of the iodomethyl and methoxy groups. The iodomethyl group can undergo nucleophilic substitution reactions, while the methoxy groups can be hydrolyzed to form silanols. These silanols can further condense to form siloxane bonds, which are crucial in the formation of silicone materials. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the silicon atom.
類似化合物との比較
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the iodomethyl group. It is commonly used in the production of silicone materials.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups. It is used in similar applications but has different reactivity due to the larger ethoxy groups.
(Iodomethyl)trimethylsilane: Contains methyl groups instead of methoxy groups
Uniqueness
(Iodomethyl)(trimethoxy)silane is unique due to the presence of both iodomethyl and trimethoxysilyl groups. This combination imparts distinct reactivity, making it valuable in various synthetic and industrial applications. The compound’s ability to undergo both substitution and hydrolysis reactions makes it versatile for the modification of surfaces and the synthesis of complex molecules.
特性
CAS番号 |
53696-78-9 |
|---|---|
分子式 |
C4H11IO3Si |
分子量 |
262.12 g/mol |
IUPAC名 |
iodomethyl(trimethoxy)silane |
InChI |
InChI=1S/C4H11IO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 |
InChIキー |
WWRSUSXZSPZJTA-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CI)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)


![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)







![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)
